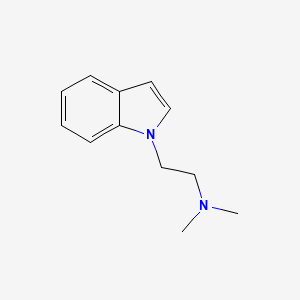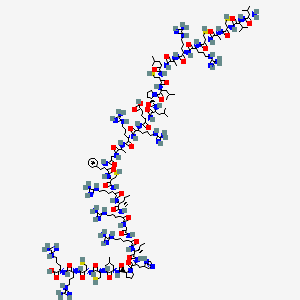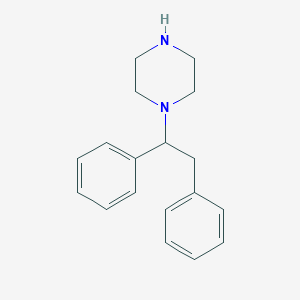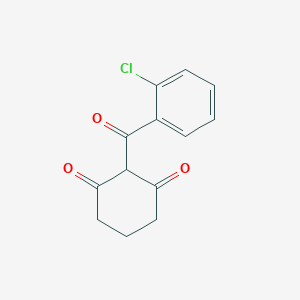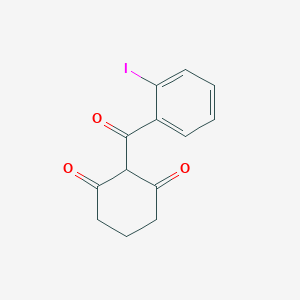
Kuwanon L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kuwanon L est un composé phénolique naturel appartenant à la classe des flavonoïdes. On le trouve principalement dans l'écorce de la racine du mûrier (Morus alba). Ce composé a suscité un intérêt considérable en raison de ses propriétés structurales uniques et de ses activités biologiques potentielles, notamment des effets antiviraux, anti-inflammatoires et anticancéreux .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Kuwanon L est biosynthétiquement dérivé de la cycloaddition intermoléculaire [4+2] de diénophiles (principalement des chalcones) et de diènes de déhydroprenylphénol. Cette réaction est caractéristique des adduits de type Diels-Alder présents dans les plantes de la famille des Moracées . Le processus de synthèse implique l'utilisation de catalyseurs spécifiques et de conditions de réaction contrôlées pour garantir la formation correcte du composé.
Méthodes de Production Industrielle : La production industrielle de this compound implique généralement l'extraction de l'écorce de la racine de Morus alba. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont souvent utilisées pour garantir la pureté et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Kuwanon L subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites correspondantes.
Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés flavonoïdes réduits .
4. Applications de la Recherche Scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : this compound est étudié pour ses propriétés structurales uniques et son potentiel en tant que composé de tête pour la synthèse de nouveaux dérivés flavonoïdes.
Biologie : La recherche a montré que this compound présente des activités biologiques significatives, notamment des effets antiviraux, anti-inflammatoires et anticancéreux.
Médecine : this compound est étudié pour ses applications thérapeutiques potentielles dans le traitement des infections virales, des inflammations et du cancer.
5. Mécanisme d'Action
This compound exerce ses effets par le biais de diverses cibles et voies moléculaires :
Inhibition de l'Intégrase du VIH-1 : this compound inhibe l'activité catalytique de l'intégrase du VIH-1 en se liant à un site de liaison allostérique.
Effets Anti-inflammatoires : this compound module l'activité des enzymes cyclooxygénases, réduisant la production de médiateurs pro-inflammatoires.
Effets Anticancéreux : this compound induit l'apoptose dans les cellules cancéreuses en perturbant le potentiel de la membrane mitochondriale et en augmentant les niveaux d'espèces réactives de l'oxygène (ROS).
Applications De Recherche Scientifique
Kuwanon L has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique structural properties and potential as a lead compound for the synthesis of new flavonoid derivatives.
Biology: Research has shown that this compound exhibits significant biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Medicine: this compound is being investigated for its potential therapeutic applications in treating viral infections, inflammation, and cancer.
Mécanisme D'action
Kuwanon L exerts its effects through various molecular targets and pathways:
HIV-1 Integrase Inhibition: this compound inhibits the catalytic activity of HIV-1 integrase by binding to an allosteric binding pocket.
Anti-inflammatory Effects: this compound modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Anticancer Effects: this compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.
Comparaison Avec Des Composés Similaires
Kuwanon L fait partie d'un groupe de flavonoïdes connus sous le nom d'adduits de type Diels-Alder. Des composés similaires comprennent :
Kuwanon G : Un autre flavonoïde présent dans Morus alba présentant des propriétés antivirales et anti-inflammatoires similaires.
Sanggenon G : Un flavonoïde présentant une forte activité inhibitrice de l'α-glucosidase.
Morusin : Un flavonoïde présentant des propriétés hypoglycémiantes et antioxydantes.
Unicité de this compound : this compound se distingue par son inhibition puissante de l'intégrase du VIH-1 et sa capacité à inhiber la réplication virale. Ses propriétés structurales uniques et ses activités biologiques diverses en font un composé précieux pour la recherche et le développement futurs .
Propriétés
Numéro CAS |
88524-65-6 |
|---|---|
Formule moléculaire |
C35H30O11 |
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
(2S)-2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C35H30O11/c1-15-8-22(19-4-2-16(36)10-25(19)40)31(34(44)20-5-3-17(37)11-26(20)41)23(9-15)32-24(39)7-6-21(35(32)45)29-14-28(43)33-27(42)12-18(38)13-30(33)46-29/h2-7,9-13,22-23,29,31,36-42,45H,8,14H2,1H3/t22-,23-,29-,31-/m0/s1 |
Clé InChI |
ZEZOBFSLMMTYFF-HQSFFLIMSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
SMILES isomérique |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
SMILES canonique |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


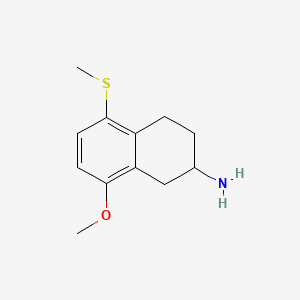

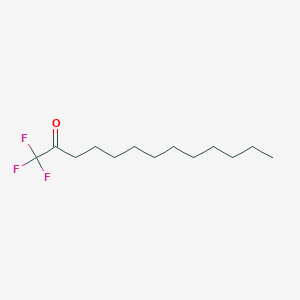
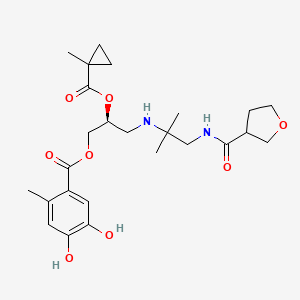
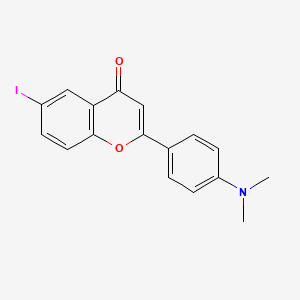

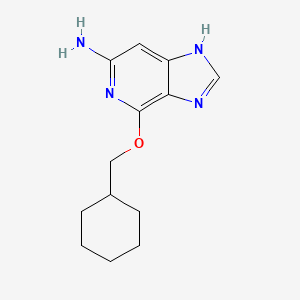
![N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B3064139.png)
